L-fuculose
L-fuculose
L-Fuculose belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. L-Fuculose is soluble (in water) and a very weakly acidic compound (based on its pKa). L-Fuculose has been primarily detected in urine. Within the cell, L-fuculose is primarily located in the cytoplasm. L-Fuculose can be converted into L-fuculose 1-phosphate.
L-fuculose is a a deoxyketohexose comprising L-tagatose with the hydroxy group at position 6 replaced by hydrogen. It has a role as a human metabolite and an Escherichia coli metabolite.
L-fuculose is a a deoxyketohexose comprising L-tagatose with the hydroxy group at position 6 replaced by hydrogen. It has a role as a human metabolite and an Escherichia coli metabolite.
Brand Name:
Vulcanchem
CAS No.:
13074-08-3
VCID:
VC21111544
InChI:
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h3,5-8,10-11H,2H2,1H3/t3-,5+,6-/m0/s1
SMILES:
CC(C(C(C(=O)CO)O)O)O
Molecular Formula:
C6H12O5
Molecular Weight:
164.16 g/mol
L-fuculose
CAS No.: 13074-08-3
Cat. No.: VC21111544
Molecular Formula: C6H12O5
Molecular Weight: 164.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | L-Fuculose belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. L-Fuculose is soluble (in water) and a very weakly acidic compound (based on its pKa). L-Fuculose has been primarily detected in urine. Within the cell, L-fuculose is primarily located in the cytoplasm. L-Fuculose can be converted into L-fuculose 1-phosphate. L-fuculose is a a deoxyketohexose comprising L-tagatose with the hydroxy group at position 6 replaced by hydrogen. It has a role as a human metabolite and an Escherichia coli metabolite. |
|---|---|
| CAS No. | 13074-08-3 |
| Molecular Formula | C6H12O5 |
| Molecular Weight | 164.16 g/mol |
| IUPAC Name | (3R,4R,5S)-1,3,4,5-tetrahydroxyhexan-2-one |
| Standard InChI | InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h3,5-8,10-11H,2H2,1H3/t3-,5+,6-/m0/s1 |
| Standard InChI Key | QZNPNKJXABGCRC-LFRDXLMFSA-N |
| Isomeric SMILES | C[C@@H]([C@H]([C@H](C(=O)CO)O)O)O |
| SMILES | CC(C(C(C(=O)CO)O)O)O |
| Canonical SMILES | CC(C(C(C(=O)CO)O)O)O |
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